

ONPG: A Comprehensive Technical Guide to its Application in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-Nitrophenyl- β -D-galactopyranoside (**ONPG**) is a pivotal chromogenic substrate in molecular biology, renowned for its utility in the sensitive detection of β -galactosidase activity. This colorless compound is enzymatically cleaved by β -galactosidase to produce galactose and ortho-nitrophenol, a distinctively yellow product, providing a straightforward and quantifiable measure of enzyme activity.[1][2][3] This guide delves into the core principles of **ONPG**, its mechanism of action, and its diverse applications, including reporter gene assays, enzyme kinetics, and microbial identification. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for leveraging **ONPG** in their work.

Introduction to ONPG

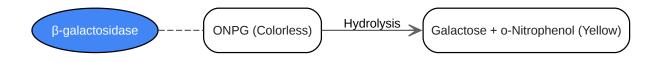
O-Nitrophenyl- β -D-galactopyranoside is a synthetic analog of lactose where the glucose moiety is replaced by an ortho-nitrophenyl group.[1][4][5][6] This structural similarity allows it to act as a substrate for β -galactosidase.[7] The enzymatic hydrolysis of the β -galactoside bond in **ONPG** yields galactose and o-nitrophenol.[1][8] While **ONPG** itself is colorless, the resulting o-nitrophenol is a yellow compound, with its concentration directly proportional to the level of β -galactosidase activity.[1][2][3][8] The intensity of the yellow color can be quantified by measuring its absorbance at a wavelength of 420 nm.[2][3][9][10]



A key feature of **ONPG** is its ability to permeate the cell membrane without the need for lactose permease, an enzyme required for lactose transport.[4][5][6][8] This property is particularly advantageous in microbial assays for distinguishing between true non-lactose fermenters and late-lactose fermenters that may lack the permease but possess β-galactosidase.[4][5][6][8]

Mechanism of Action

The fundamental application of **ONPG** lies in its enzymatic conversion by β -galactosidase. The reaction proceeds as follows:



Click to download full resolution via product page

Figure 1: Enzymatic hydrolysis of **ONPG** by β -galactosidase.

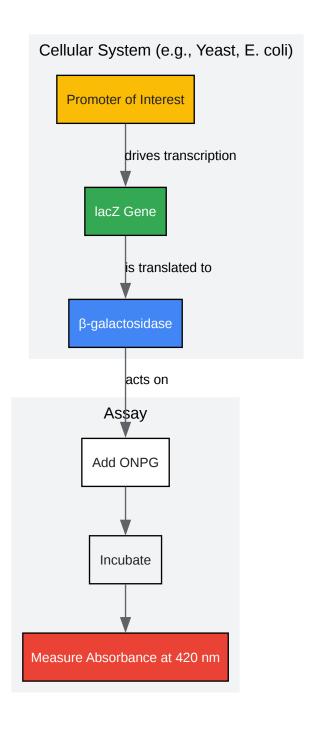
Applications in Molecular Biology

ONPG's utility spans several key areas of molecular biology research and diagnostics.

Reporter Gene Assays

The lacZ gene, which encodes for β -galactosidase, is a widely used reporter gene in various molecular biology applications, including yeast two-hybrid systems and transfection efficiency studies.[7][11][12] In these assays, the expression of a gene of interest is linked to the expression of lacZ. The subsequent activity of β -galactosidase is then quantified using **ONPG**. A stronger yellow color indicates higher levels of gene expression.[7]





Click to download full resolution via product page

Figure 2: Workflow of a β -galactosidase reporter assay using **ONPG**.

Enzyme Kinetics

ONPG is an excellent substrate for studying the enzyme kinetics of β -galactosidase. By varying the concentration of **ONPG** and measuring the initial reaction velocity, key kinetic parameters



such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[13] [14] These parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate.

Parameter	Description	Typical Values for β- galactosidase with ONPG
Km (Michaelis Constant)	The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.	2.7 ± 0.3 mM to 6.644 mM[14] [15]
Vmax (Maximum Velocity)	The maximum rate of the reaction when the enzyme is saturated with the substrate.	147.5 μmol min ⁻¹ mg ⁻¹ [14]
kcat (Turnover Number)	The number of substrate molecules converted to product per enzyme molecule per unit of time.	464.7 ± 7.8 s ⁻¹ [15]
kcat/Km (Catalytic Efficiency)	A measure of how efficiently an enzyme converts a substrate into a product.	172.1 s ⁻¹ mM ⁻¹ [15]

Microbial Identification

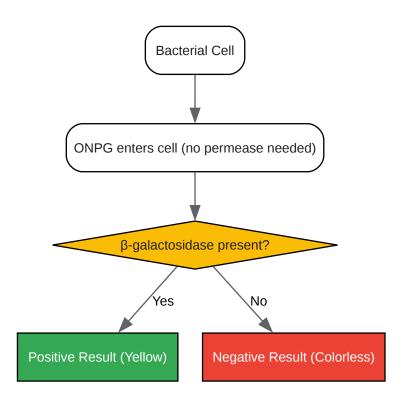
In microbiology, the **ONPG** test is a rapid method for differentiating bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β -galactosidase.[6][8][16] This is crucial for distinguishing between lactose fermenters, late-lactose fermenters, and non-lactose fermenters.[1][5]

- Lactose Fermenters: Possess both lactose permease and β-galactosidase. They are ONPG positive. Examples include E. coli and Klebsiella spp.[1]
- Late Lactose Fermenters: Lack lactose permease but possess β-galactosidase. They appear as non-fermenters on traditional lactose-containing media but are ONPG positive. Examples



include some strains of Citrobacter and Shigella sonnei.[1][17]

Non-Lactose Fermenters: Lack β-galactosidase and are therefore ONPG negative.
 Examples include Salmonella spp. and Proteus spp.[1]



Click to download full resolution via product page

Figure 3: Principle of the ONPG test for microbial identification.

Experimental Protocols β-Galactosidase Assay in E. coli (96-well plate format)

This protocol is adapted for a 96-well microplate reader for higher throughput.

Materials:

- E. coli culture grown to mid-log phase (OD600 ≈ 0.4-0.6)
- B-galactosidase (B-gal) mix: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 36 mM β-mercaptoethanol, 166 μl/ml T7 lysozyme, 1.1 mg/ml ONPG, and 6.7% PopCulture reagent.[18]



- 96-well microplate
- Microplate reader capable of measuring absorbance at 420 nm and 600 nm

Procedure:

- Transfer 80 μl of the E. coli culture to a well of the 96-well microplate.[18]
- Add 120 μl of the B-gal mix to each well.[18]
- Immediately place the plate in a microplate reader.
- Measure the optical density at 420 nm (OD420) and 600 nm (OD600) kinetically over a
 desired period (e.g., every 60 seconds for 30-60 minutes).[18]
- Calculate β-galactosidase activity in Miller units. The rate of the OD420 increase is proportional to the enzyme activity.[18]

β-Galactosidase Assay in Yeast

This protocol is suitable for quantifying β-galactosidase activity from yeast cultures.[19]

Materials:

- Yeast culture grown overnight in selective medium.
- Z-buffer (pH 7.0): Na2HPO4·7H2O (16.1 g/L), NaH2PO4·H2O (5.5 g/L), KCI (0.75 g/L), MgSO4·7H2O (0.246 g/L).[19]
- 0.1% SDS
- Chloroform
- **ONPG** solution (4 mg/ml in water or Z-buffer)
- 1 M Na2CO3
- Spectrophotometer



Procedure:

- Determine the OD600 of a 1 in 10 dilution of the yeast culture.[19]
- Pellet 1 ml of the culture by centrifugation.[19]
- Resuspend the cell pellet in 500 μl of Z-buffer.[19]
- Add 50 μl of 0.1% SDS and vortex vigorously for 15 seconds.[19]
- Add 50 µl of chloroform and vortex for 15 seconds.[19]
- Add 100 μl of ONPG solution, vortex, and incubate at 37°C for 2-30 minutes, or until a pale yellow color develops.[19]
- Stop the reaction by adding 500 μl of 1 M Na2CO3.[19]
- Pellet the cell debris by centrifugation.[19]
- Measure the OD420 of the supernatant.[19]
- Calculate the units of β-galactosidase activity using the formula: Units = (1000 x OD420) / (t x V x OD600), where t is the incubation time in minutes and V is the volume of the culture used in ml.[19]

ONPG Test for Microbial Identification (Disk Method)

This is a rapid method for determining β -galactosidase production in bacteria.

Materials:

- Pure 18-24 hour bacterial culture grown on a lactose-containing medium.
- ONPG disks
- Sterile saline (0.85%)
- Sterile test tubes



Procedure:

- Prepare a heavy suspension of the test organism in 0.5 ml of sterile saline in a test tube (turbidity equivalent to McFarland standard 3).[6][8][17]
- Aseptically add an **ONPG** disk to the suspension.[6][8][17]
- Incubate the tube at 35-37°C.[1][6][20]
- Observe for a color change at intervals up to 24 hours.[1][6] A positive result is indicated by the development of a yellow color.[4][8] A negative result is no color change.[4]

Data Presentation and Interpretation

Quantitative data from **ONPG** assays should be presented clearly for accurate interpretation.

Assay Type	Parameter Measured	Interpretation
Reporter Gene Assay	β-galactosidase activity (e.g., Miller units or relative units)	Higher activity generally correlates with stronger promoter activity or protein-protein interaction.
Enzyme Kinetics	Km, Vmax, kcat, kcat/Km	Provides insights into the catalytic mechanism and efficiency of the enzyme.
Microbial Identification	Color change (Yellow or Colorless)	Differentiates between β- galactosidase positive and negative organisms.

Conclusion

ONPG remains an indispensable tool in the molecular biologist's toolkit. Its simplicity, sensitivity, and versatility make it a cornerstone for a wide range of applications, from fundamental research into gene regulation and enzyme function to routine diagnostic procedures in microbiology. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of **ONPG** in the laboratory.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ONPG (β-galactosidase) Test: Principle, Procedure and Results Microbe Online [microbeonline.com]
- 2. ortho-Nitrophenyl-β-galactoside Wikipedia [en.wikipedia.org]
- 3. biomol.com [biomol.com]
- 4. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure and Results -Online Biology Notes [onlinebiologynotes.com]
- 5. microbiologie-clinique.com [microbiologie-clinique.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. ableweb.org [ableweb.org]
- 10. Enzyme Kinetics of Beta-Galactosidase 1712 Words | Bartleby [bartleby.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Beta-galactosidase assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rcpath.org [rcpath.org]
- 17. biotrading.com [biotrading.com]
- 18. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. studylib.net [studylib.net]



- 20. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [ONPG: A Comprehensive Technical Guide to its Application in Molecular Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015333#onpg-and-its-application-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com